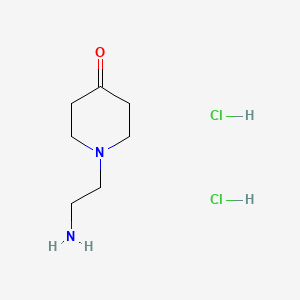

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride

CAS No.:

Cat. No.: VC18641709

Molecular Formula: C7H16Cl2N2O

Molecular Weight: 215.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16Cl2N2O |

|---|---|

| Molecular Weight | 215.12 g/mol |

| IUPAC Name | 1-(2-aminoethyl)piperidin-4-one;dihydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H |

| Standard InChI Key | XUWKNFWFLHTIJO-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1=O)CCN.Cl.Cl |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-(2-aminoethyl)piperidin-4-one dihydrochloride involves multi-step protocols, often starting from 4-piperidone derivatives. A notable method from Patent CN106432232A outlines the following steps :

-

Reductive Amination:

-

Deprotection and Salt Formation:

Key Reaction:

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 2.14–2.17 (m, 4H, piperidine CH₂), 3.16 (s, 2H, NH₂), 3.47–3.49 (m, 4H, ethylene CH₂), 7.24–7.49 (m, aromatic H in intermediates) .

-

IR: Peaks at 3379 cm⁻¹ (NH₂ stretch), 1653 cm⁻¹ (C=O stretch) .

-

Mass Spectrometry: ESI-MS m/z 247 [M + H⁺] for the free base .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆Cl₂N₂O | |

| Molecular Weight | 215.12 g/mol | |

| Solubility | Soluble in water, DMSO | |

| Melting Point | 245–248°C (decomposes) | |

| pKa (Amino Group) | ~8.8–9.3 (free base) |

Pharmacological Applications

Kinase Inhibition

Piperidine derivatives, including 1-(2-aminoethyl)piperidin-4-one dihydrochloride, exhibit inhibitory activity against protein kinase B (PKB/Akt), a target in oncology. Modifications to the piperidine scaffold enhance selectivity over related kinases like PKA (up to 150-fold) . For example:

-

Compound 21: A related analog showed IC₅₀ = 8.1 μM against PKBβ and oral bioavailability (F = 58%) in murine models .

Antimicrobial Activity

Structural analogs with piperidine cores demonstrate broad-spectrum antimicrobial effects. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume